molecular formula C16H23N7 B6448735 N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548992-47-6

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6448735
CAS No.: 2548992-47-6
M. Wt: 313.40 g/mol
InChI Key: VQKZMQSMLGUUHC-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The pyrimidine intermediate is then reacted with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

    Attachment of the Pyrazine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-6-methyl-2-[4-(2-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
  • N-ethyl-6-methyl-2-[4-(4-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Uniqueness

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the specific positioning of the methyl group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its similar compounds.

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-17-14-11-12(2)20-16(21-14)23-9-7-22(8-10-23)15-13(3)18-5-6-19-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKZMQSMLGUUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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